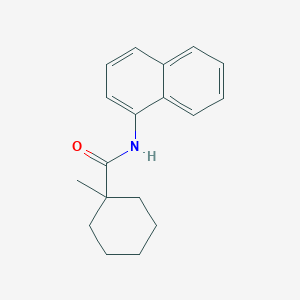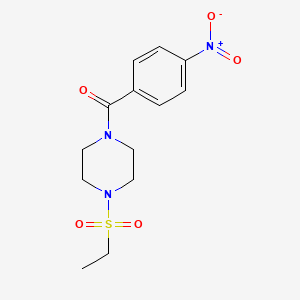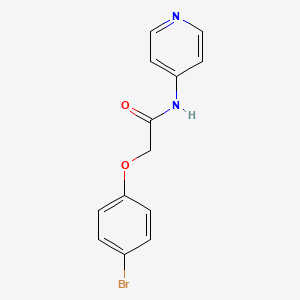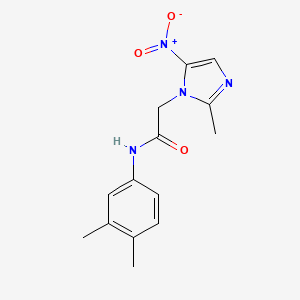![molecular formula C20H29N5O2 B5628142 4-(1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidin-4-yl)pyrimidine](/img/structure/B5628142.png)
4-(1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidin-4-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multistep reactions, including the formation of key intermediates such as pyrrolidine and piperidine rings. One approach involves the oxidative decarboxylation and beta-iodination of amino acids, leading to the formation of 2,3-disubstituted pyrrolidines and piperidines, which can be further functionalized to obtain the desired pyrimidine derivatives (Boto, Hernández, de Leon, & Suárez, 2001).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using single-crystal X-ray diffraction, revealing details such as conformation, bond lengths, and angles. For example, studies on similar compounds have shown specific conformations for piperidine and pyrrolidine rings, and how these structures engage in hydrogen bonding and other non-covalent interactions, contributing to the overall stability and reactivity of the compound (Gehringer, Pfaffenrot, Keck, Schollmeyer, & Laufer, 2014).
Chemical Reactions and Properties
The reactivity of pyrimidine derivatives can be significantly influenced by the nature of substituents on the pyrimidine ring. Various functional groups can be introduced through reactions such as N-acyliminium ion addition, leading to a wide range of pyrimidine derivatives with potential biological activity. This chemistry allows for the exploration of structure-activity relationships and the development of new therapeutic agents (Peixoto, Nguyen, Crich, Delpech, & Marazano, 2010).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug development. Modifications at specific positions on the pyrimidine core can alter these properties, enhancing the compound's drug-like characteristics. For instance, introducing water-soluble groups can improve solubility at physiological pH, facilitating their use in biological systems (Baraldi, Saponaro, Romagnoli, Aghazadeh Tabrizi, et al., 2012).
Chemical Properties Analysis
The chemical stability, reactivity, and interaction of pyrimidine derivatives with biological targets are key areas of investigation. Studies involving computational chemistry and molecular docking simulations can provide insights into how these compounds interact with enzymes, receptors, and other molecular targets, guiding the design of more potent and selective agents (Rocha, Lopes, Teixeira, & Carvalho, 2023).
Propiedades
IUPAC Name |
[(3R,5R)-5-(4-pyrimidin-4-ylpiperidine-1-carbonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c26-19(24-7-1-2-8-24)16-11-17(13-22-12-16)20(27)25-9-4-15(5-10-25)18-3-6-21-14-23-18/h3,6,14-17,22H,1-2,4-5,7-13H2/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTGVSRZWIDVBU-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(CNC2)C(=O)N3CCC(CC3)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2C[C@H](CNC2)C(=O)N3CCC(CC3)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,5R)-5-(4-pyrimidin-4-ylpiperidine-1-carbonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-1-(4-methyl-5-{1-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5628068.png)

![1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5628078.png)

![2-cyclopropyl-4-phenyl-9-(2-pyrazinyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5628092.png)



![3-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5628121.png)
![N-{2-oxo-2-[9-oxo-8-(2-phenylethyl)-2,8-diazaspiro[5.5]undec-2-yl]ethyl}urea](/img/structure/B5628127.png)
![(1S*,5R*)-6-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5628134.png)
![ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5628135.png)
![(3R*,4S*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5628150.png)